N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide, involves several steps. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles , and the use of a Co (salophen) cocatalyst for oxidative dehydrogenation of tetrahydroquinolines .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a sulfonamide group. The quinoline ring is fused with an indene ring, which is a bicyclic compound consisting of a benzene ring fused with a cyclopentene.Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . They can also undergo deoxygenation reactions under visible light-mediated metallaphotoredox catalysis .Scientific Research Applications
Neuroprotective Properties
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a related quinoline sulfonamide derivative, has been studied for its neuroprotective properties, particularly in the context of cerebral ischemia. NBQX acts as a potent and selective inhibitor of the non-NMDA glutamate receptor subtype, providing protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Antimicrobial Activity
Research on novel quinoline derivatives, including sulfonamide moieties, has revealed significant antimicrobial properties. These compounds have been evaluated for their potential against various bacterial strains, showcasing potent antimicrobial activity, which could lead to the development of new antibacterial agents (Sarade et al., 2011).
Interaction with Biological Materials
The interaction of N-methyl 8-hydroxy quinoline methyl sulfate with sepiolite has been investigated for its potential use in protecting against sunburn. This study provides insights into the interaction between drug molecules and natural materials, suggesting applications in dermatological products (Hoyo et al., 1993).
Anticancer Potential
Sulfonamide derivatives of quinoline have been synthesized and evaluated for their anticancer activity. These compounds, particularly those containing N-hydroxyacrylamide moieties, have demonstrated significant in vitro and in vivo anticancer activities, offering a promising approach for cancer therapy development (Lee et al., 2016).
Future Directions
The future directions for research on N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide could involve further exploration of its biological activities and potential therapeutic applications. Additionally, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
Mechanism of Action
Target of Action
The primary targets of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various biological targets.
Mode of Action
The exact mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(11-15-5-1-2-6-16(15)12-19)13-21-25(23,24)17-9-3-7-14-8-4-10-20-18(14)17/h1-10,21-22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXGDPCWJWFTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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